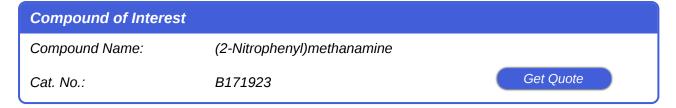




Commercial Availability of (2-Nitrophenyl)methanamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key synthetic applications of **(2-Nitrophenyl)methanamine**. The information is intended to assist researchers, scientists, and drug development professionals in sourcing and utilizing this versatile chemical intermediate. This document distinguishes between the free base form of **(2-Nitrophenyl)methanamine** and its more commonly available hydrochloride salt, presenting data in a structured format for ease of comparison and use.

Commercial Availability

(2-Nitrophenyl)methanamine is commercially available from a variety of suppliers, primarily as its hydrochloride salt. The free base is also available, though less common. These compounds are typically supplied for research and development purposes only.[1] The following tables summarize the availability of both forms from a selection of chemical suppliers.

Table 1: Commercial Suppliers of (2-Nitrophenyl)methanamine (Free Base)



Supplier	CAS Number	Purity	Available Quantities
AK Scientific, Inc.	1904-78-5	≥ 95%	100mg, 250mg, 1g
Amadis Chemical	1904-78-5	≥ 97%	Custom packaging
Fluorochem	1904-78-5	≥ 98%	100mg, 1g, 5g
CymitQuimica	1904-78-5	98%	100mg, 500mg, 1g

Table 2: Commercial Suppliers of (2-Nitrophenyl)methanamine Hydrochloride

Supplier	CAS Number	Purity	Available Quantities
ChemScene	24835-08-3	≥ 97%	1g, 5g
BLD Pharm	24835-08-3	≥ 97%	Inquire for details
A2B Chem	24835-08-3	97%	1g, 5g, 10g, 25g
Oakwood Chemical	24835-08-3	Not specified	250mg
MOLBASE	24835-08-3	98%	Inquire for details
Fisher Scientific	24835-08-3	98%	1g, 5g

Physicochemical Data

The key physicochemical properties of both the free base and the hydrochloride salt of (2-Nitrophenyl)methanamine are summarized below. This data is essential for experimental planning, including reaction setup and safety considerations.

Table 3: Physicochemical Properties



Property	(2- Nitrophenyl)methanamine (Free Base)	(2- Nitrophenyl)methanamine Hydrochloride
CAS Number	1904-78-5[1][2][3]	24835-08-3[4][5][6]
Molecular Formula	C7H8N2O2[1][2][3]	C7H9CIN2O2[4][5][6]
Molecular Weight	152.15 g/mol [1][3]	188.61 g/mol [4][5][6]
Appearance	Yellow to brown solid or liquid[7]	Not specified
Melting Point	Not specified	247 °C (decomposes)[8]
Purity (Typical)	≥ 95%[1]	≥ 97%[4]
Storage Conditions	Store in a cool, dry place[1]	Inert atmosphere, room temperature[5]
DOT/IATA Classification	UN2735, Hazard Class 8 (Corrosive), Packing Group II[1]	Not specified

Experimental Protocols

(2-Nitrophenyl)methanamine is a valuable building block in organic synthesis, primarily utilized for the introduction of an aminomethylphenyl group. A key transformation is the reduction of the nitro group to an amine, yielding (2-aminophenyl)methanamine, a diamine that can be used to construct various heterocyclic scaffolds.

General Protocol for the Reduction of an Aromatic Nitro Group

The reduction of the nitro group in **(2-Nitrophenyl)methanamine** or its derivatives is a common and crucial synthetic step. Several methods can be employed, including catalytic hydrogenation or the use of metals in acidic media.[9][10] The following is a representative protocol using iron in an acidic medium, a method known for its cost-effectiveness and efficiency.



Materials:

- (2-Nitrophenyl)methanamine hydrochloride
- Iron powder (<325 mesh)
- Glacial Acetic Acid
- Ethanol
- Water
- Saturated Sodium Bicarbonate solution
- Ethyl Acetate
- · Anhydrous Sodium Sulfate
- Standard glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer)
- Filtration apparatus (e.g., Büchner funnel with diatomaceous earth)

Procedure:

- To a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, add (2-Nitrophenyl)methanamine hydrochloride (1.0 equivalent) and a mixture of ethanol and water (e.g., 4:1 v/v).
- Add iron powder (3-5 equivalents).
- With vigorous stirring, add glacial acetic acid (1-2 equivalents) portion-wise.
- Heat the reaction mixture to 70-90°C and maintain for 2-6 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth to remove the iron salts.[11]

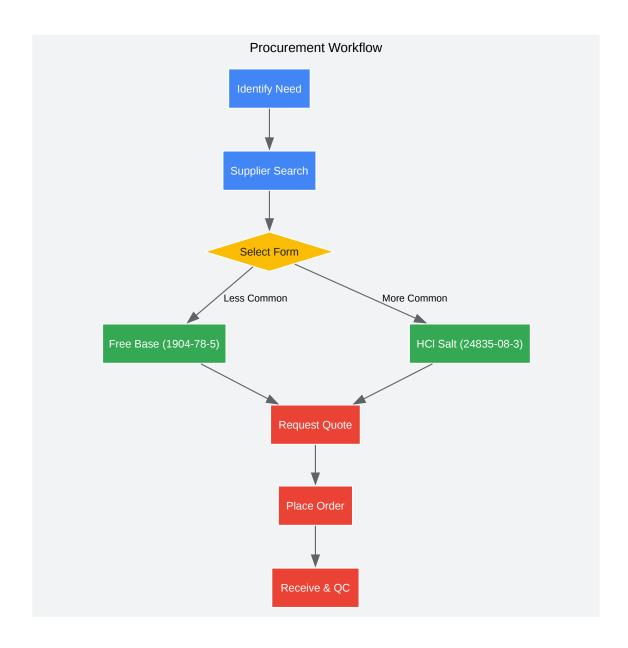


- · Wash the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure.
- Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acetic acid.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude (2-aminophenyl)methanamine.[11]
- The product can be purified by column chromatography or recrystallization if necessary.

Visualizations

The following diagrams, generated using the DOT language, illustrate key logical and experimental workflows related to **(2-Nitrophenyl)methanamine**.

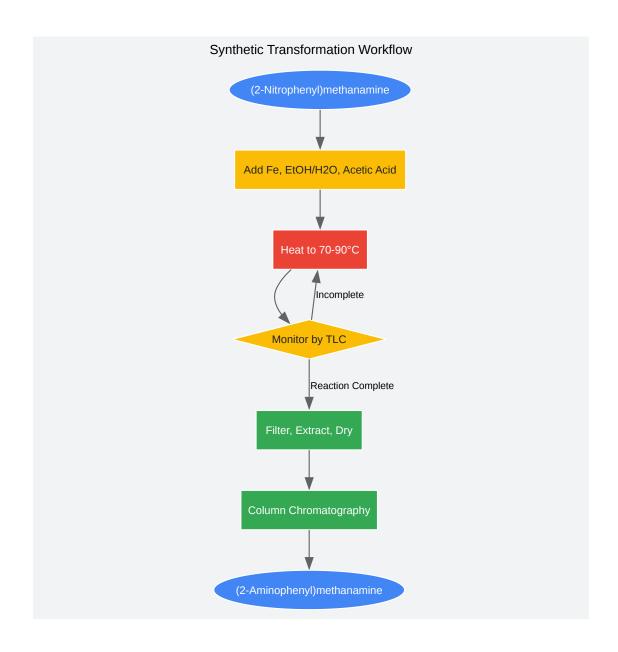




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Caption: Procurement workflow for (2-Nitrophenyl)methanamine.





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Caption: Experimental workflow for nitro group reduction.



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